
2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H10ClF3N2O2. It is known for its unique chemical structure, which includes a chloro group, a nitro group, and a trifluoromethyl group attached to an aniline ring. This compound is used in various scientific research applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline typically involves multiple steps. One common method includes the nitration of 2-chloro-4-(trifluoromethyl)aniline followed by N,N-dimethylation. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The N,N-dimethylation can be achieved using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases like sodium hydroxide.
Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products Formed
Reduction: 2-Amino-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Coupling: Biaryl compounds with trifluoromethyl groups.
科学的研究の応用
2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline is used in several scientific research fields:
Chemistry: As a building block in organic synthesis and in the study of reaction mechanisms.
Biology: In the development of fluorescent probes and as a precursor for bioactive molecules.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline depends on its application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, its mechanism may involve interactions with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes .
類似化合物との比較
Similar Compounds
2-Chloro-6-nitro-4-(trifluoromethyl)aniline: Lacks the N,N-dimethyl groups.
2-Chloro-N,N-dimethyl-4-(trifluoromethyl)aniline: Lacks the nitro group.
4-Chloro-2-(trifluoromethyl)aniline: Lacks both the nitro and N,N-dimethyl groups
Uniqueness
2-Chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various applications.
特性
CAS番号 |
184782-90-9 |
|---|---|
分子式 |
C9H8ClF3N2O2 |
分子量 |
268.62 g/mol |
IUPAC名 |
2-chloro-N,N-dimethyl-6-nitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H8ClF3N2O2/c1-14(2)8-6(10)3-5(9(11,12)13)4-7(8)15(16)17/h3-4H,1-2H3 |
InChIキー |
PCAGNPHLAKONQT-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=C(C=C1Cl)C(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


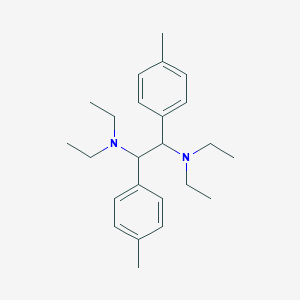
![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)

![N-{3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propyl}urea](/img/structure/B14260304.png)
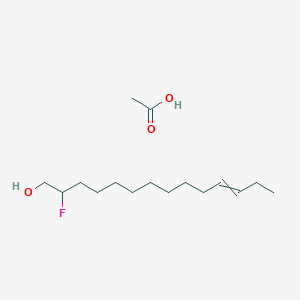
![9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-](/img/structure/B14260317.png)
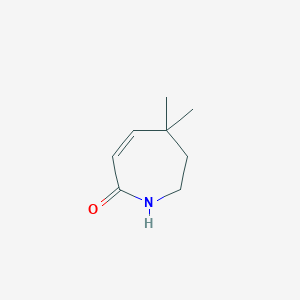
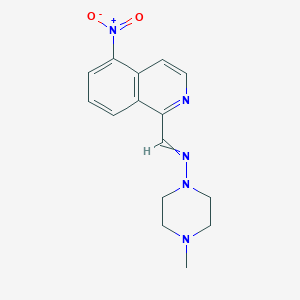
![Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14260337.png)
![1,1'-[1,2-Phenylenedi(ethyne-2,1-diyl)]bis(2-ethynylbenzene)](/img/structure/B14260348.png)
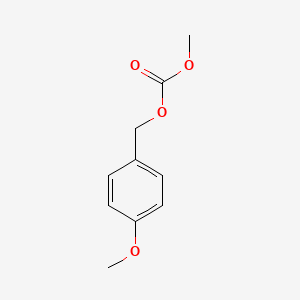
![4-methyl-N-[4-[1-[4-(N-(4-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-phenylaniline](/img/structure/B14260351.png)
![Methyl 2-{[(ethoxycarbonyl)sulfamoyl]methyl}benzoate](/img/structure/B14260356.png)
![Benzothiazole, 5-[(1,1-dimethylethyl)thio]-2-methyl-](/img/structure/B14260360.png)
